molecular formula C47H70O24 B3273499 Trillenoside A CAS No. 58809-09-9

Trillenoside A

Cat. No.: B3273499
CAS No.: 58809-09-9
M. Wt: 1019 g/mol
InChI Key: DDFDNHCZISHVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trillenoside A (C45H72O18) is a steroidal saponin isolated from Trillium tschonoskii Maxim., a plant traditionally used in East Asian medicine for its anti-inflammatory and neuroprotective properties . Structurally, it belongs to the spirostanol saponin class, characterized by a 27-carbon skeleton with a sugar moiety (α-L-rhamnose, β-D-glucose, and α-L-arabinose) attached at the C3-OH position . Its unique 18-norspirostanol backbone distinguishes it from common sapogenins like diosgenin or pennogenin . Pharmacologically, this compound exhibits potent cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E2 synthesis in LPS-stimulated macrophages at 10 µg/mL, with minimal cytotoxicity .

Properties

IUPAC Name

14-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3',4',16-trihydroxy-7-(hydroxymethyl)-5',13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O24/c1-16-11-65-47(39(59)29(16)53)23(10-48)28-21-6-7-22-20(27(21)32(56)36(28)71-47)5-4-18-8-19(50)9-26(45(18,22)3)67-43-38(35(25(52)13-63-43)68-41-33(57)31(55)24(51)12-62-41)70-42-34(58)37(30(54)17(2)66-42)69-44-40(60)46(61,14-49)15-64-44/h4,16-17,19-20,22-26,28-31,33-44,48-55,57-61H,5-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFDNHCZISHVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)CO)C(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1019.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trillenoside A involves the extraction of the compound from the rhizomes of Trillium kamtschaticum Pall. The extraction process typically includes the use of methanol as a solvent, followed by chromatographic techniques to isolate the pure compound . The reaction conditions for the synthesis of this compound are carefully controlled to maintain the integrity of the glycosidic bonds and the steroidal structure .

Industrial Production Methods: Industrial production of this compound is not widely reported, as the compound is primarily obtained through natural extraction methods. The large-scale extraction involves the use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Challenges in Identifying Relevant Data

  • Lack of Primary Sources : None of the provided references ( ) discuss Trillenoside A directly.

  • Specialized Nature : The compound may be newly isolated, understudied, or reported under alternative nomenclature in niche journals not indexed in the provided materials.

Recommendations for Further Research

To investigate this compound’s chemical reactions, consider:

  • Specialized Databases :

    • SciFinder or Reaxys for structural and reaction data.

    • PubMed or Web of Science for biological activity studies.

  • Synthetic Pathways : If this compound is a glycoside, explore hydrolysis, acetylation, or enzymatic modifications analogous to other saponins (e.g., ginsenosides).

  • Collaborative Efforts : Contact research groups specializing in natural product chemistry or phytochemistry for unpublished data.

General Reaction Framework for Saponins

While not specific to this compound, typical reactions for saponins include:

Reaction Type Conditions Expected Products
Acid HydrolysisHCl/H₂O, refluxAglycone + Sugar moieties (e.g., glucose)
Enzymatic Cleavageβ-Glucosidase, 37°CDeglycosylated derivatives
EsterificationAcetic anhydride, pyridineAcetylated derivatives
OxidationKMnO₄ or O₃Ketones or carboxylic acids

Comparison with Similar Compounds

Comparison with Similar Compounds

Trillenoside A shares structural and functional similarities with other steroidal saponins but differs in glycosylation patterns, backbone modifications, and bioactivity. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Molecular Formula Glycosylation Pattern Key Bioactivity Reference
This compound Trillium tschonoskii C45H72O18 α-L-Rha-(1→4)-α-L-Rha-(1→2)-β-D-Glc at C3-OH COX-2 inhibition (IC50: 10 µg/mL)
Trillenoside B Trillium tschonoskii C42H62O20 Additional α-L-Ara residue at C24 Antitumor (HepG2 cells, IC50: 15 µM)
Trillenoside C Trillium tschonoskii C37H54O16 Shorter sugar chain (β-D-Glc only) Weak antioxidant activity
Dioscin Dioscorea species C45H72O16 β-D-Glc-(1→3)-β-D-Glc at C3-OH Anti-inflammatory, induces apoptosis
Pennogenin-3-O-rutinoside Paris polyphylla C45H70O18 Rutinose (α-L-Rha-(1→6)-β-D-Glc) at C3-OH Cytotoxic (HeLa cells, IC50: 8 µM)

Key Structural Differences

Glycosylation Complexity: this compound’s branched trisaccharide chain at C3-OH (α-L-Rha-(1→4)-α-L-Rha-(1→2)-β-D-Glc) enhances its solubility and receptor-binding affinity compared to Trillenoside C’s monosaccharide .

Functional Group Positioning: The α-L-arabinose in Trillenoside B at C24 correlates with its antitumor activity, absent in this compound .

Pharmacological Contrasts

  • Anti-inflammatory Efficacy: this compound outperforms dioscin in COX-2 selectivity, avoiding COX-1 inhibition (a common side effect in dioscin-based therapies) .
  • Cytotoxicity Profile: Pennogenin-3-O-rutinoside shows stronger cytotoxicity against cancer cells but lacks this compound’s neuroprotective effects observed in in vitro neuronal models .

Research Findings and Challenges

Synthesis and Isolation: this compound’s complex glycosylation hinders chemical synthesis; current methods rely on plant extraction (70% methanol, column chromatography) with a yield of 0.02% .

Bioavailability: Despite high in vitro activity, this compound’s large molecular weight (913.1 g/mol) limits oral bioavailability, necessitating nanoparticle delivery systems .

Ecological Specificity: Unlike dioscin (widely distributed in Dioscorea), this compound is endemic to Trillium species, raising sustainability concerns for mass production .

Q & A

Q. Table 1: Key Pharmacological Data for this compound (Example)

Parameter Value Method Reference
IC50 (Anti-cancer)12.3 ± 1.5 µMMTT assay (HeLa cells)
LogP2.8Shake-flask method
Plasma half-life (mice)4.2 hoursLC-MS/MS pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.